

DGY-06-116: A Comparative Guide to a Novel Covalent Src Inhibitor

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Compound of Interest				
Compound Name:	DGY-06-116			
Cat. No.:	B15581167	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **DGY-06-116** with other notable Src family kinase (SFK) inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

The Src family of non-receptor tyrosine kinases are crucial regulators of various cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2][3][4]

Dysregulation of Src kinase activity is frequently implicated in the progression of numerous cancers, making it a significant target for therapeutic intervention.[1][2][3][5][6] **DGY-06-116** is a novel, potent, and selective irreversible covalent inhibitor of Src kinase.[7][8][9]

Mechanism of Action: A Differentiated Approach

Unlike many traditional ATP-competitive inhibitors, **DGY-06-116** is an irreversible covalent inhibitor.[7][8] It was developed by hybridizing the structures of dasatinib, a potent Src/Abl inhibitor, and SM1-71, a promiscuous covalent kinase probe.[10][11][12] **DGY-06-116** selectively targets a cysteine residue (Cys277) in the P-loop of Src kinase.[7] This covalent interaction leads to a sustained and extended duration of Src inhibition, a key differentiator from reversible inhibitors.[7] An X-ray co-crystal structure confirms that **DGY-06-116** binds covalently to the kinase P-loop and occupies the back hydrophobic pocket, which accounts for its high potency and selectivity.[10][11]



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Quantitative Performance Data

The following tables summarize the in vitro potency, cellular activity, and kinase selectivity of **DGY-06-116** in comparison to other well-characterized Src inhibitors.

Table 1: In Vitro Inhibitory Potency (IC50) Against Src Kinase

Inhibitor	Туре	Src IC50 (nM)	Reference(s)
DGY-06-116	Covalent, Irreversible	2.6 - 3	[8][9]
Dasatinib	Reversible	<1.0	[13]
Saracatinib (AZD0530)	Reversible	2.7	[13][14]
Bosutinib	Reversible	1.2	[13]
eCF506 (NXP900)	Reversible	<0.5	[15]
PP2	Reversible	4 (Lck), 5 (Fyn)	[13]
SU6656	Reversible	280	[13]

Table 2: Cellular Activity (GR50/GI50) in Cancer Cell Lines

Inhibitor	Cell Line	Cancer Type	GR50 (μM)	Reference(s)
DGY-06-116	H1975	NSCLC	0.3	[7][8]
HCC827	NSCLC	0.5	[7][8]	
MDA-MB-231	TNBC	0.3	[7][8]	
AZD0530 (Saracatinib)	H1975, HCC827, MDA-MB-231	NSCLC, TNBC	Weaker potency than DGY-06- 116	[16]
Tirbanibulin (KX2-391)	Various Cancer Cell Lines	-	0.009 - 0.060 (GI50)	[13]



GR50: The concentration for 50% growth rate inhibition. NSCLC: Non-Small Cell Lung Cancer; TNBC: Triple-Negative Breast Cancer.

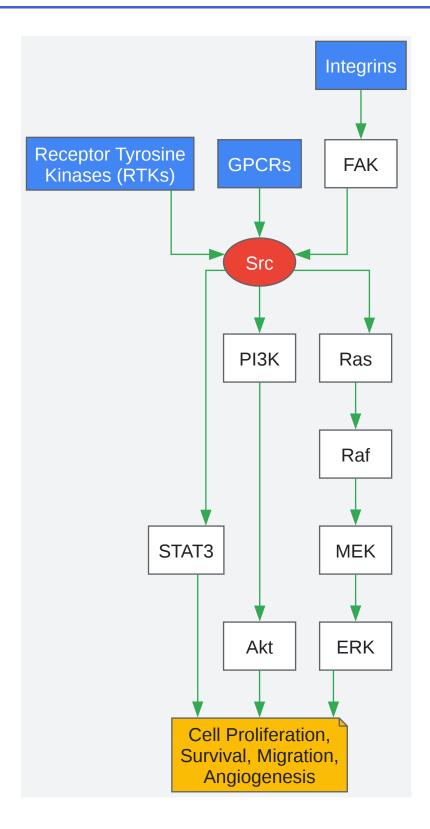
Table 3: Kinase Selectivity Profile

Inhibitor	Src IC50 (nM)	Off-Target Kinase(s)	Off-Target IC50 (nM)	Selectivity (Fold)	Reference(s
DGY-06-116	3	FGFR1	8340	~2780x	[8]
Dasatinib	<1.0	Bcr-Abl	<1.0	Non-selective	[13][14]
eCF506	<0.5	ABL	>475	>950x	[15]
Apatinib	530	VEGFR-2, Ret, c-Kit	1, 13, 429	Non-selective	[17]
Ponatinib	5.4	Abl, PDGFRα, VEGFR2, FGFR1	0.37, 1.1, 1.5, 2.2	Non-selective	[13][14]

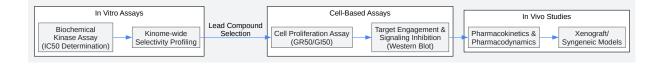
Visualizing Mechanisms and Workflows

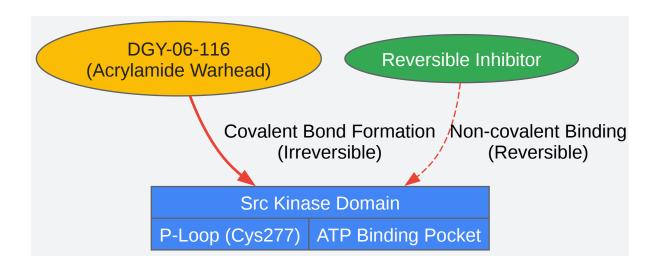
To better understand the context of **DGY-06-116**'s function, the following diagrams illustrate the Src signaling pathway, a typical inhibitor evaluation workflow, and the unique binding mechanism of **DGY-06-116**.











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